

Application Notes and Protocols: DABSO in Radical Chemistry

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Compound of Interest

Compound Name: *Dabso*

Cat. No.: *B10857602*

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These application notes provide a detailed overview of the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (**DABSO**) as a solid, stable, and easy-to-handle surrogate for sulfur dioxide gas in a variety of radical-mediated transformations. The protocols outlined below are suitable for the synthesis of sulfones, sulfonamides, and other sulfur-containing molecules of interest in medicinal chemistry and drug development.

Introduction

DABSO has emerged as a key reagent in modern synthetic chemistry, enabling the safe and efficient incorporation of the SO_2 moiety into organic molecules.^{[1][2]} Its application in radical chemistry is particularly noteworthy, providing access to sulfonyl radicals under mild conditions.^{[3][4]} These reactive intermediates can participate in a wide range of carbon-sulfur bond-forming reactions, including additions, cyclizations, and cross-couplings. The use of radical precursors such as aryl diazonium salts, in conjunction with **DABSO**, has become a powerful strategy for the synthesis of diverse organosulfur compounds.^[5]

Applications in Radical Synthesis

The radical-mediated reactions involving **DABSO** can be broadly categorized into metal-catalyzed, metal-free, and photocatalyzed processes.

Synthesis of N-Aminosulfonamides

A prominent application of **DABSO** in radical chemistry is the synthesis of N-aminosulfonamides. This transformation is often achieved through a three-component reaction involving an aryl diazonium salt, **DABSO**, and a hydrazine derivative.^[4] The reaction proceeds via the formation of an aryl radical, which is then trapped by SO₂ released from **DABSO** to generate a sulfonyl radical. Subsequent reaction with the hydrazine furnishes the desired N-aminosulfonamide. Both metal-free and copper-catalyzed versions of this reaction have been developed.^[4]

General Reaction Scheme:

Synthesis of Sulfones

DABSO is widely used in the radical-mediated synthesis of sulfones. Aryl diazonium salts are common radical precursors for this transformation.^[5] The reaction can be performed under metal-free conditions or catalyzed by transition metals like copper.^[5] These reactions often involve the generation of an aryl radical, its addition to SO₂ (from **DABSO**) to form an arylsulfonyl radical, which is then trapped by a suitable coupling partner.

General Reaction Scheme:

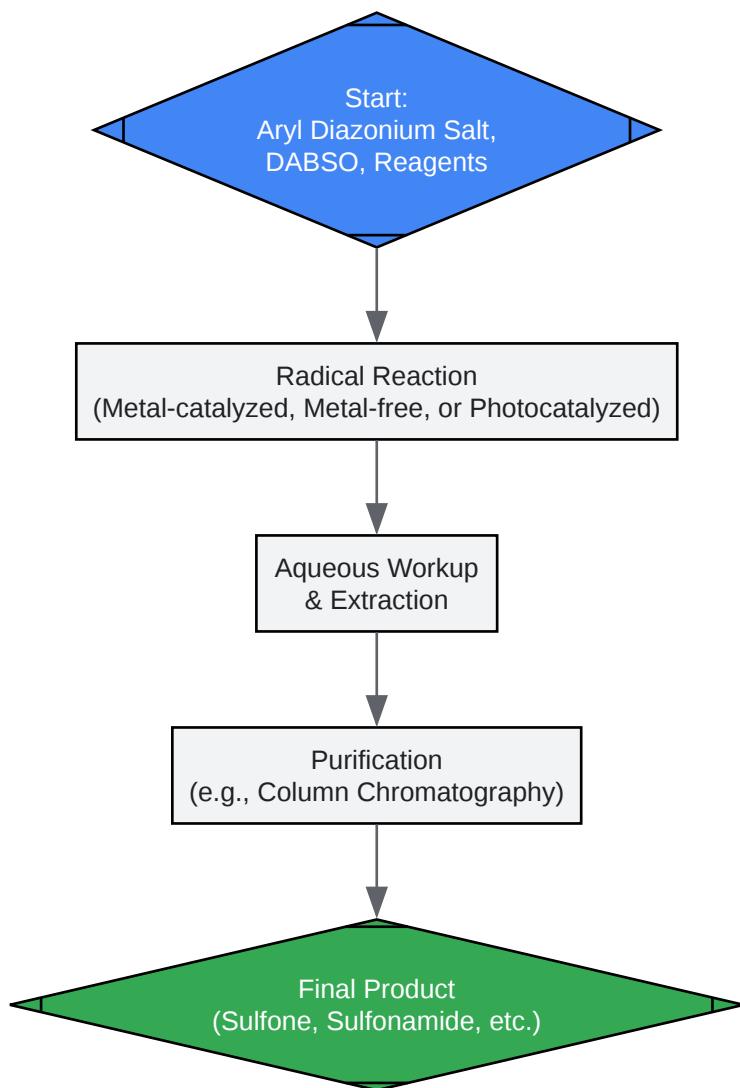
Synthesis of Sulfonyl Chlorides

Photocatalysis provides a mild and efficient avenue for the synthesis of sulfonyl chlorides from aryl diazonium salts and **DABSO**.^[1] In a typical setup, a photocatalyst, upon irradiation with visible light, initiates the formation of an aryl radical from the diazonium salt. This radical then reacts with SO₂ from **DABSO**, and subsequent chlorine atom transfer yields the sulfonyl chloride.

General Reaction Scheme:

Caption: Generation of an aryl radical and subsequent trapping by SO₂ from **DABSO**.

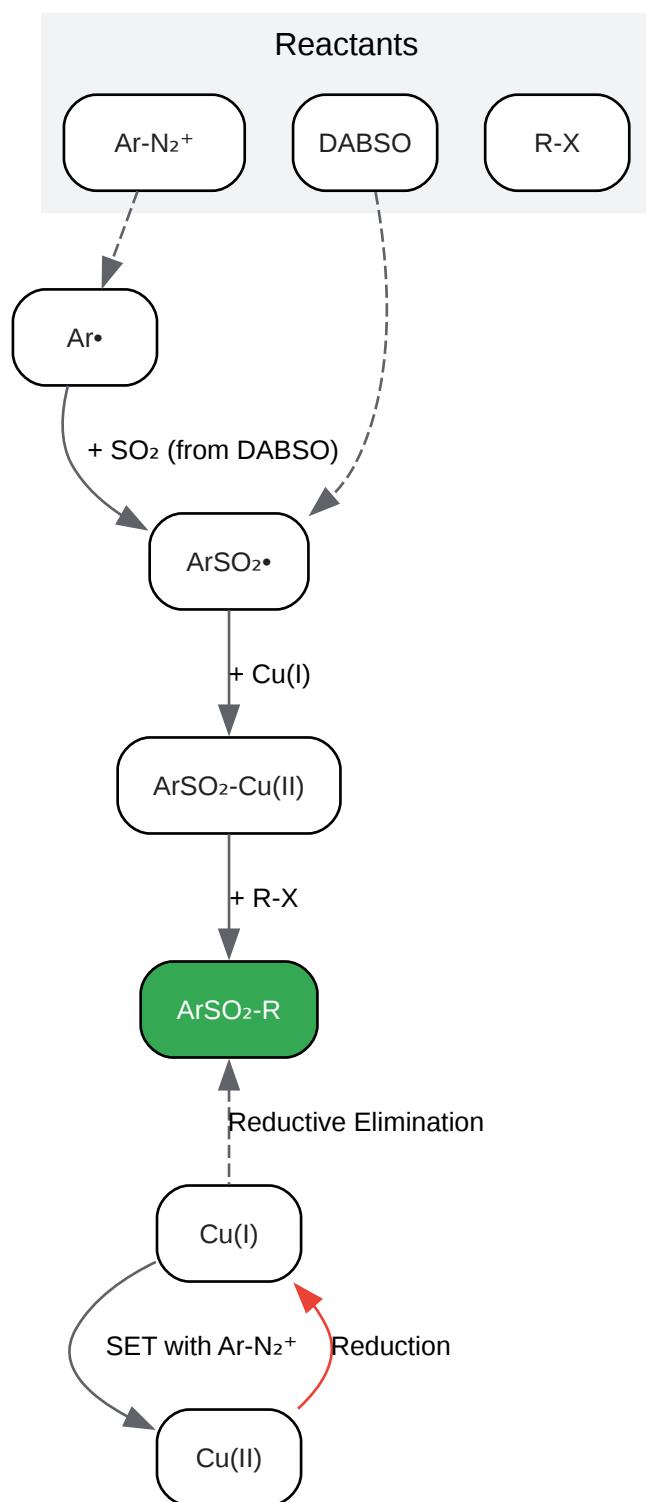
General Workflow for DABSO-Mediated Radical Reactions



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Caption: A generalized experimental workflow for radical reactions utilizing **DABSO**.

Catalytic Cycle for Copper-Catalyzed Sulfenylation



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Caption: Proposed catalytic cycle for copper-mediated radical sulfonylation.

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